Sodium gallate
Overview
Description
Synthesis Analysis
The synthesis of sodium gallate and related compounds often involves solid-state routes or reactions using sodium as a cation. For example, the synthesis of quaternary seleno-gallates with rare-earth metals and sodium cations has been achieved through stoichiometric combinations of sodium polyselenides, rare-earth metals, Ga2Se3, and Se or elemental Ga in place of Ga2Se3 in evacuated quartz ampoules. These methods illustrate the diverse synthetic approaches to this compound derivatives, highlighting their complex chemistry and the potential for novel material synthesis (Choudhury & Dorhout, 2008).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by layers of GaSe4 tetrahedra joined by corner- and edge-sharing, with alkali-metal cations and trivalent rare-earth metal cations occupying square antiprismatic sites between the layers. This structure is isostructural to the thio-analogue, demonstrating the versatility and complexity of this compound’s crystal structure and how it influences the material's properties (Choudhury & Dorhout, 2008).
Chemical Reactions and Properties
This compound's chemical reactions and properties are influenced by its structure. For instance, the synthesis and characterization of gallium(III)-containing heteropolytungstates reveal how this compound-related compounds can act as catalysts in hydrolytic studies toward phosphoester and phosphoanhydride bond cleavage. These compounds demonstrate a strong interaction with ATP, showcasing this compound derivatives' potential as catalysts in biochemical reactions (Kandasamy et al., 2016).
Physical Properties Analysis
The physical properties of this compound derivatives, such as their optical properties, are of significant interest. The band gaps of quaternary seleno-gallates, for example, are considerably narrower than their thio-analogues, affecting their optical properties and potential applications in photovoltaics and optoelectronics. These findings underscore the importance of understanding the physical properties of this compound and its derivatives for future technological applications (Choudhury & Dorhout, 2008).
Chemical Properties Analysis
This compound and its derivatives exhibit a range of chemical properties, including antioxidant and catalytic activities. Their ability to act as efficient catalysts in various reactions, such as the reduction of 4-nitrophenol to 4-aminophenol, highlights the diverse applications of these compounds beyond their antioxidant capabilities. These chemical properties are essential for the development of new materials and processes in chemistry and materials science (Park et al., 2016).
Scientific Research Applications
Radiation Impact on Organs
Sodium gallate has been studied for its effects on the nucleic acid content in various organs of rats, both healthy and irradiated. Research by Baraboĭ Va and Matsuĭ Sp (1963) found that intra-abdominal administration of this compound affected the nucleic acid content in the liver, spleen, intestines, and testicles of rats, providing insights into its potential protective or modulatory effects against radiation-induced damage (Baraboĭ Va & Matsuĭ Sp, 1963).
Oxidative Stress Mitigation
This compound has shown potential in mitigating oxidative stress. For instance, Nabavi et al. (2013) explored the effects of methyl‐3‐O‐methyl gallate against sodium fluoride-induced oxidative stress in rat erythrocytes. Their findings suggest this compound derivatives could be significant in combating oxidative stress in biological systems (Nabavi et al., 2013).
Structure and Non-Stoichiometry
The structural aspects of this compound, particularly its non-stoichiometry, have been a subject of research. Kahn, Boilot, and Thery (1976) investigated the structure of β this compound, revealing interstitial atoms in its conduction planes and suggesting a non-stoichiometric pattern with interstitial oxygen (Kahn, Boilot, & Thery, 1976).
Ionic Conductivity and Alkali Effects
Research on this compound's ionic conductivity, especially in the context of the mixed alkali effect, has been conducted. Foster et al. (1981) studied the conductivity effect when potassium is partially replaced by sodium in K–β‐gallate, a potassium/gallium isomorph, showing significant changes in conductivity and activation energy, which are crucial for understanding fast ion conduction in such materials (Foster et al., 1981).
Interaction with Moisture
The interaction of this compound with moisture has been a key area of investigation. Foster and Arbach (1977) examined the reaction of gallium analogs of β-alumina with moisture, revealing insights into how moisture uptake affects the structure and properties of these materials (Foster & Arbach, 1977).
Complex Formation and Crystal Structure
Studies have also focused on the formation of complex structures involving this compound. Nakamura et al. (1996) researched the formation of sodium (ethylenediaminetetraacetato)gallate(III) trihydrate, which involves GaIII ions bonding to amino N atoms and acetate O atoms. Such studies contribute to our understanding of complex ion coordination and crystal structures in gallate compounds (Nakamura et al., 1996).
Mechanism of Action
Future Directions
Sodium gallate has shown potential in the development of a sensitive and rapid electrochemical method for simultaneous determination of guaiacol and vanillin . Furthermore, it has been studied for its impact on gut health, particularly its influence on the gut microbiome and immune response . More research is needed to fully understand the potential applications and mechanisms of action of this compound.
properties
IUPAC Name |
sodium;3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHLWVUAICIIPW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883790 | |
Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2053-21-6 | |
Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002053216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium gallate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.499 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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